10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Overview
Description
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile is a useful research compound. Its molecular formula is C15H10N2O and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Crystallography
- Research has explored the crystalline structure of compounds closely related to 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile. Studies like those by Johnston et al. (2006) and Harrison et al. (2006) have detailed the hydrogen bonding patterns and polymorphism in derivatives of this compound, contributing to a deeper understanding of its structural chemistry (Johnston et al., 2006); (Harrison et al., 2006).
2. Synthesis and Derivatives
- Novel synthesis methods and derivatives of this compound have been developed. For instance, Learmonth et al. (2001) synthesized new derivatives showing potential as anticonvulsants, indicating the versatility of this compound in medicinal chemistry (Learmonth et al., 2001).
3. Drug Metabolism and Pharmacokinetics
- Studies like the one conducted by Marchi et al. (2005) have examined the pharmacokinetics of derivatives of this compound, particularly in the context of epilepsy treatment. This research contributes to understanding how such compounds are metabolized and distributed within the body (Marchi et al., 2005).
4. Chemical Reactivity and Mechanisms
- The chemical reactivity and mechanisms of action of this compound and its derivatives have been a subject of study. For example, Wiśniewska and Wrzeszcz (2015) investigated the oxidative degradation of dibenzazepine derivatives, shedding light on the chemical behavior of these compounds under different conditions (Wiśniewska & Wrzeszcz, 2015).
5. Potential Antibacterial Activity
- Torgun et al. (2001) explored the antibacterial activity of derivatives of this compound, indicating the compound's potential in developing new antimicrobial agents (Torgun et al., 2001).
Mechanism of Action
Target of Action
The primary target of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, also known as Oxcarbazepine, is the voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade leads to the stabilization of hyperexcited neural membranes, inhibition of repetitive neuronal firing, and reduction of synaptic impulse propagation .
Mode of Action
Oxcarbazepine and its active metabolite (MHD) exert their therapeutic effect by blocking voltage-sensitive sodium channels . This blockade stabilizes the overexcited neuron membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . As a result, the spread of seizure activity in the brain is prevented, and the abnormal firing of neurons is effectively reduced .
Biochemical Pathways
It is known that the drug works primarily by blocking voltage-sensitive sodium channels, which are crucial for the generation and propagation of action potentials in neurons . By inhibiting these channels, Oxcarbazepine prevents the spread of seizure activity and reduces the abnormal firing of neurons .
Pharmacokinetics
The pharmacokinetics of Oxcarbazepine involves its conversion into the active metabolite MHD. The reduction of the keto-group of Oxcarbazepine is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma
Result of Action
The result of Oxcarbazepine’s action is the effective reduction of seizure activity in the brain. By blocking voltage-sensitive sodium channels, Oxcarbazepine stabilizes overexcited neuron membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . This leads to a decrease in the abnormal firing of neurons, effectively reducing seizure activity .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c16-10-17-13-7-3-1-5-11(13)9-15(18)12-6-2-4-8-14(12)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKQCJQHACNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229360 | |
Record name | 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78880-65-6 | |
Record name | 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78880-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Oxo-10,11-dihydro-dibenzo(b,f)azepine-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078880656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-OXO-10,11-DIHYDRO-DIBENZO(B,F)AZEPINE-5-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE9ZC89P6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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